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molecular formula C9H11N5O2 B8362729 2-(2-Methoxycarbonylethyl)adenine

2-(2-Methoxycarbonylethyl)adenine

Cat. No. B8362729
M. Wt: 221.22 g/mol
InChI Key: QREUCWOLUODFPO-UHFFFAOYSA-N
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Patent
US08148371B2

Procedure details

9-Benzyl-2-(2-methoxycarbonylethyl)adenine (0.29 g, 0.93 mmol) obtained by Example 61 and 20% Pd(OH)2/C (0.32 g) were added to a mixed solvent of isopropanol (8 ml) and formic acid (8 ml), and the mixture was stirred at a pressure of 2 atmosphere of hydrogen at 70° C. for 40 hours. After filtration, the filtrate was concentrated to give the captioned compound (0.23 g, 0.86 mmol) as a white solid.
Name
9-Benzyl-2-(2-methoxycarbonylethyl)adenine
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][C:11]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])=[N:12][C:13]=2[NH2:17])C1C=CC=CC=1.C(O)(C)C.[H][H]>[OH-].[OH-].[Pd+2].C(O)=O>[CH3:23][O:22][C:20]([CH2:19][CH2:18][C:11]1[N:10]=[C:9]2[C:14]([NH:15][CH:16]=[N:8]2)=[C:13]([NH2:17])[N:12]=1)=[O:21] |f:3.4.5|

Inputs

Step One
Name
9-Benzyl-2-(2-methoxycarbonylethyl)adenine
Quantity
0.29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)N)CCC(=O)OC
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.32 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCC1=NC(=C2NC=NC2=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.86 mmol
AMOUNT: MASS 0.23 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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